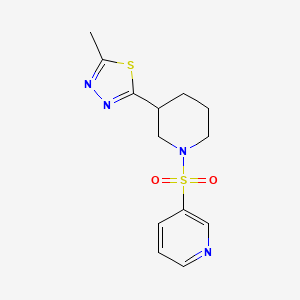

2-Methyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole

Description

Properties

IUPAC Name |

2-methyl-5-(1-pyridin-3-ylsulfonylpiperidin-3-yl)-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S2/c1-10-15-16-13(20-10)11-4-3-7-17(9-11)21(18,19)12-5-2-6-14-8-12/h2,5-6,8,11H,3-4,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQFXBLIHZRZNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiadiazole intermediate.

Attachment of the Pyridine Sulfonyl Group: The final step involves the sulfonylation of the piperidine-thiadiazole intermediate with a pyridine sulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

Thiadiazoles, including the compound , have been studied for their antimicrobial properties. Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial and antifungal activities. For instance, compounds with substitutions at the C-5 position of the thiadiazole ring have shown promising results against various Gram-positive and Gram-negative bacteria, as well as fungal strains . The mechanism of action typically involves disruption of microbial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The potential anticancer properties of thiadiazole derivatives have been widely investigated. Studies suggest that compounds containing the 1,3,4-thiadiazole moiety can inhibit cancer cell proliferation through various mechanisms, including induction of apoptosis and cell cycle arrest. Specifically, derivatives have been tested against cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer), demonstrating significant cytotoxic effects . The incorporation of functional groups like nitro or hydroxyl enhances their potency against tumor cells.

Anticonvulsant Effects

Research has identified certain thiadiazole derivatives as having anticonvulsant properties. These compounds may modulate neurotransmitter systems or ion channels involved in seizure activity. The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiadiazole ring can enhance efficacy in seizure models .

Structure-Activity Relationships

Understanding the structure-activity relationships of thiadiazoles is crucial for optimizing their therapeutic potential. The following table summarizes key findings regarding the impact of various substituents on biological activity:

| Substituent Type | Biological Activity | Reference |

|---|---|---|

| Nitro group | Increased anticancer activity | |

| Hydroxyl group | Enhanced antimicrobial properties | |

| Sulfonyl group | Improved solubility and bioavailability |

Case Study 1: Antimicrobial Efficacy

In a study examining various 1,3,4-thiadiazole derivatives, a compound similar to 2-Methyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole demonstrated a minimum inhibitory concentration (MIC) lower than standard antibiotics against Staphylococcus aureus and Escherichia coli. This suggests a potential role for thiadiazoles in treating resistant bacterial infections .

Case Study 2: Anticancer Potential

A series of synthesized thiadiazoles were evaluated for their anticancer activity against A-549 cell lines. The most effective derivative exhibited an IC50 value significantly lower than that of conventional chemotherapeutics, indicating its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact mechanism depends on the specific application and the target organism or cell type.

Comparison with Similar Compounds

Table 1: Key Features of Comparable 1,3,4-Thiadiazole Derivatives

Biological Activity

The compound 2-Methyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered interest due to its diverse biological activities. Thiadiazoles are known for their potential pharmacological properties, including antimicrobial, antitumor, anti-inflammatory, and antitubercular activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Methyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is , with a molecular weight of approximately 306.38 g/mol. The structure features a thiadiazole ring substituted with a methyl group and a piperidine moiety linked through a pyridine sulfonyl group.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study evaluated various 1,3,4-thiadiazole derivatives against different bacterial strains. The results showed that compounds similar to 2-Methyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole demonstrated promising activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2.0 μg/mL .

Anticancer Activity

Thiadiazoles have been investigated for their anticancer properties. A series of studies revealed that compounds containing the thiadiazole moiety could inhibit cancer cell proliferation by targeting specific pathways involved in tumorigenesis. For instance, derivatives have shown inhibition of DNA synthesis without affecting protein synthesis, indicating a selective action against cancer cells . The compound's structure allows it to interact with key kinases involved in cancer progression.

Table 1: Summary of Biological Activities

The biological activity of 2-Methyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are involved in various cellular processes including tumor growth and inflammation .

- DNA Interaction : Studies suggest that thiadiazoles can bind to DNA or interfere with its replication process, leading to apoptosis in cancer cells .

- Antioxidant Properties : Some derivatives exhibit antioxidant activity that helps in reducing oxidative stress within cells, further contributing to their anticancer effects .

Case Studies

A notable case study involved the synthesis and evaluation of various thiadiazole derivatives for their antitubercular activity against Mycobacterium tuberculosis. Among these compounds, those structurally similar to our compound exhibited significant inhibitory effects, suggesting potential for development as therapeutic agents against tuberculosis .

Another study focused on the synthesis of novel thiadiazole derivatives and their evaluation for anti-inflammatory activities in vivo. Results indicated that these compounds effectively reduced inflammation markers in animal models .

Q & A

Basic: What are the standard protocols for synthesizing 2-Methyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole, and how can reaction intermediates be characterized?

Answer:

The synthesis typically involves coupling a pyridin-3-ylsulfonyl-piperidine intermediate with a 2-methyl-1,3,4-thiadiazole precursor. Reaction steps may include nucleophilic substitution or cyclization under reflux conditions (e.g., ethanol or dioxane with triethylamine as a base). Intermediates are characterized via ¹H/¹³C NMR for structural confirmation and LC-MS for purity (>90%) . For example, analogous compounds like MF-438 were synthesized using hydrazonoyl halides and validated via elemental analysis and IR spectroscopy .

Advanced: How can researchers design 1,3,4-thiadiazole derivatives with enhanced antimicrobial activity against resistant strains?

Answer:

Structure-activity relationship (SAR) studies suggest introducing hydrophobic substituents (e.g., aryl or alkyl groups) at the 5-position of the thiadiazole ring to improve membrane permeability. For instance, derivatives with 4-nitrophenyl or chlorophenyl moieties showed enhanced activity against C. albicans . Bioactivity optimization involves iterative testing against panels of resistant strains (e.g., E. coli, B. mycoides) using standardized MIC assays, followed by molecular docking to predict interactions with targets like fungal CYP51 .

Advanced: What computational strategies are employed to predict interactions between thiadiazole derivatives and biological targets like CYP51?

Answer:

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are used to model ligand-receptor interactions. For example, introducing 1-(3-chlorophenyl)piperazine side chains improved antifungal activity by occupying CYP51’s hydrophobic cleft . Validation includes comparing computational binding energies with experimental IC₅₀ values. Free-energy perturbation (FEP) calculations can further refine substituent effects on potency .

Advanced: How can researchers address contradictions in biological activity data across studies for thiadiazole compounds?

Answer:

Discrepancies often arise from variations in assay conditions (e.g., nutrient media, inoculum size). To resolve these, perform comparative bioassays under controlled parameters (e.g., CLSI guidelines) and validate results with orthogonal methods like time-kill kinetics. Structural analysis (e.g., X-ray crystallography) can confirm whether polymorphic forms or stereochemical differences influence activity .

Basic: What analytical techniques confirm the identity and purity of the compound?

Answer:

¹H/¹³C NMR confirms regiochemistry (e.g., sulfonyl-piperidine linkage), while LC-MS ensures purity (>95%). Elemental analysis verifies stoichiometry, and IR spectroscopy identifies functional groups (e.g., S=O stretches at ~1150 cm⁻¹). For crystalline samples, X-ray diffraction (SHELX refinement) resolves absolute configuration .

Advanced: What challenges arise in crystallographic analysis of thiadiazole derivatives, and how are they mitigated?

Answer:

Challenges include low crystal quality, twinning, and weak diffraction. Use SHELXD for phase problem resolution and SHELXL for refinement against high-resolution data (≤1.0 Å). For twinned crystals, apply the Hooft-Y parameter or the TwinRotMat algorithm in SHELXL. Data collection at synchrotron sources improves resolution for flexible moieties like the piperidine ring .

Advanced: How can researchers optimize photochemical transformation reactions involving thiadiazole precursors?

Answer:

Photochemical reactions (e.g., pro-insecticide activation to thiadiazoles) require controlled UV exposure (λ = 254–365 nm) in inert solvents (e.g., acetonitrile). Monitor reaction progress via HPLC-DAD and isolate products using flash chromatography. Mechanistic studies (e.g., radical trapping with TEMPO) confirm intermediates .

Advanced: What role do sulfonyl and piperidine groups play in the compound’s pharmacokinetics?

Answer:

The sulfonyl group enhances solubility via hydrogen bonding but may reduce metabolic stability. The piperidine ring improves blood-brain barrier penetration (calculated logP ~2.5). Assess metabolic stability using liver microsome assays (e.g., CYP3A4 inhibition) and plasma protein binding via equilibrium dialysis .

Advanced: How can conflicting spectroscopic data during structure elucidation be resolved?

Answer:

Ambiguities in NMR assignments (e.g., overlapping peaks) are resolved by 2D techniques (COSY, HSQC) or isotopic labeling. For example, ¹H-¹⁵N HMBC confirms thiadiazole nitrogen connectivity. If discrepancies persist, X-ray crystallography provides unambiguous confirmation .

Advanced: What methodologies assess the environmental impact of thiadiazole compounds?

Answer:

Perform ecotoxicity assays (e.g., Daphnia magna LC₅₀) and biodegradation studies (OECD 301F). Use HPLC-MS/MS to detect environmental residues and model bioaccumulation factors (BCF) using EPI Suite. Structural modifications (e.g., hydroxylation) can enhance biodegradability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.